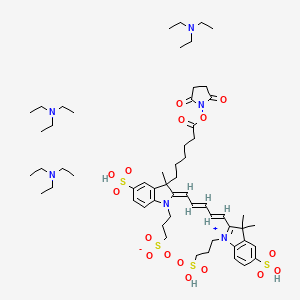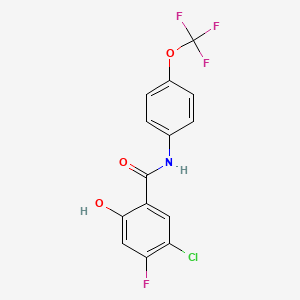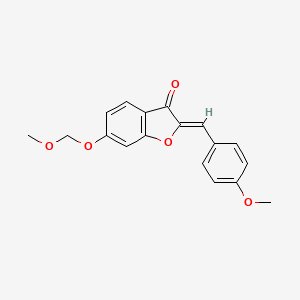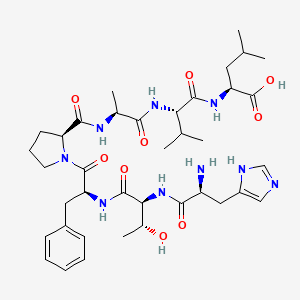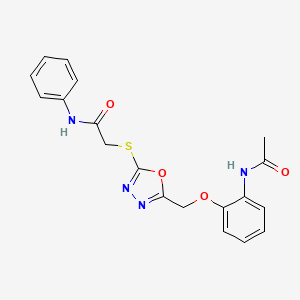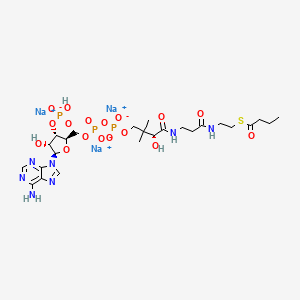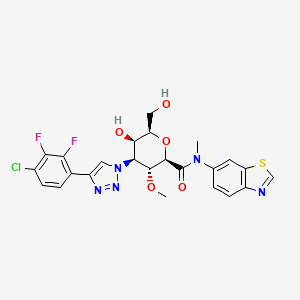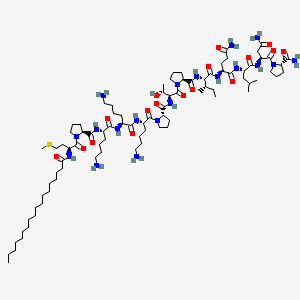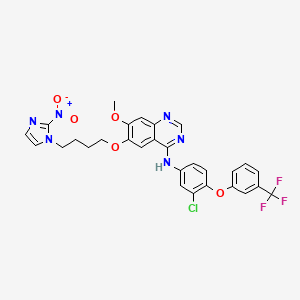
Egfr/her2-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/her2-IN-10 is a potent and selective dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the receptor tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Overexpression or mutation of these receptors is often associated with various cancers, making them significant targets for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Egfr/her2-IN-10 can be synthesized through a multi-step organic synthesis processThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Egfr/her2-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Egfr/her2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Employed in cell signaling studies to understand the role of EGFR and HER2 in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress EGFR and HER2.
Industry: Utilized in the development of targeted cancer therapies and diagnostic tools
Mechanism of Action
Egfr/her2-IN-10 exerts its effects by binding to the tyrosine kinase domains of EGFR and HER2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and survival pathways. The compound specifically targets the ATP-binding sites of these receptors, blocking their activation and subsequent signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Afatinib: A dual inhibitor of EGFR and HER2, used in the treatment of non-small cell lung cancer.
Lapatinib: Another dual inhibitor targeting EGFR and HER2, used in combination with other therapies for breast cancer.
Neratinib: An irreversible inhibitor of EGFR, HER2, and HER4, used in the extended adjuvant treatment of early-stage HER2-positive breast cancer
Uniqueness
Egfr/her2-IN-10 is unique due to its high selectivity and potency against both EGFR and HER2, with IC50 values of 2.3 nM for EGFR and 234 nM for HER2. This selectivity makes it a valuable tool in research and potential therapeutic applications, offering advantages over other inhibitors with broader target profiles .
Properties
Molecular Formula |
C29H24ClF3N6O5 |
|---|---|
Molecular Weight |
629.0 g/mol |
IUPAC Name |
N-[3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl]-7-methoxy-6-[4-(2-nitroimidazol-1-yl)butoxy]quinazolin-4-amine |
InChI |
InChI=1S/C29H24ClF3N6O5/c1-42-25-16-23-21(15-26(25)43-12-3-2-10-38-11-9-34-28(38)39(40)41)27(36-17-35-23)37-19-7-8-24(22(30)14-19)44-20-6-4-5-18(13-20)29(31,32)33/h4-9,11,13-17H,2-3,10,12H2,1H3,(H,35,36,37) |
InChI Key |
OWTCMGIQRBBCSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)OCCCCN5C=CN=C5[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



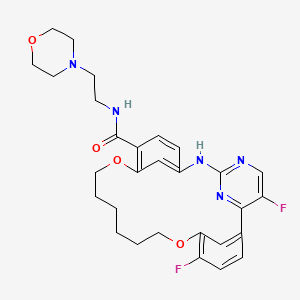
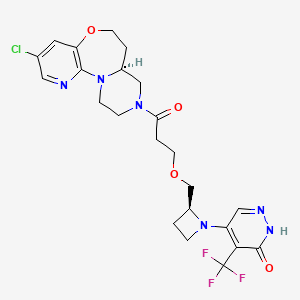
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

